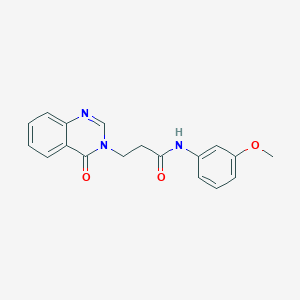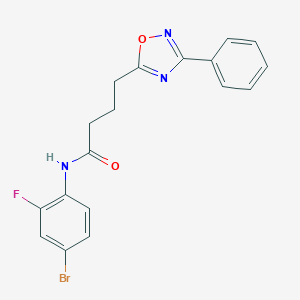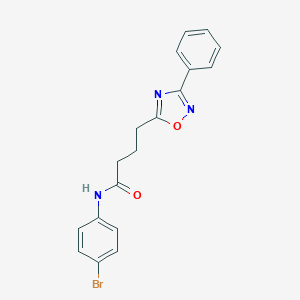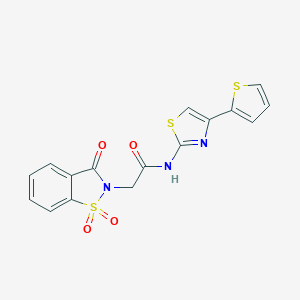
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as MPQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, studies have suggested that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its therapeutic effects through multiple pathways. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide induces apoptosis by activating the caspase pathway and inhibits cell proliferation by downregulating the expression of cyclin D1. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its neuroprotective effects by reducing oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide protects neurons from oxidative stress and reduces neuroinflammation.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in water to make it more suitable for in vivo studies.
Synthesis Methods
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to produce 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carbonitrile. This intermediate is then reacted with 3-methoxybenzaldehyde to produce N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promising results as a potential anti-cancer agent. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential neuroprotective effects. Studies have shown that N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can protect neurons from oxidative stress and reduce neuroinflammation.
properties
Product Name |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-24-14-6-4-5-13(11-14)20-17(22)9-10-21-12-19-16-8-3-2-7-15(16)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,20,22) |
InChI Key |
HMXYTNFXDOGSSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)
![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)